The compound is derived from the reaction between 4-chlorophenol and 4-aminobutanol. This classification places it within the family of phenolic compounds, specifically as a substituted phenyl ether due to the presence of the ether bond between the phenoxy group and the butanamine structure. The IUPAC name for this compound is 4-(4-chlorophenoxy)butan-1-amine, and it can also be referred to as 1-(4-chlorophenoxy)butylamine.
The synthesis of 4-(4-chlorophenoxy)butan-1-amine typically involves a nucleophilic substitution reaction. The process can be summarized as follows:
The reaction can be optimized for industrial production by employing continuous flow reactors and efficient catalysts to improve yield and reaction rates .
The molecular formula of 4-(4-chlorophenoxy)butan-1-amine is . The compound features a butanamine backbone linked to a chlorophenoxy group.
The InChI key for this compound is VOYYLLGWJSAWRF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
Crystallographic studies show that the compound forms colorless crystals upon recrystallization from solvents like acetone. Detailed crystallographic parameters include:
4-(4-Chlorophenoxy)butan-1-amine can undergo various chemical reactions:
The mechanism of action for 4-(4-chlorophenoxy)butan-1-amine involves its interaction with biological targets. The aminobutoxy group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the chlorinated aromatic ring may participate in electrophilic aromatic substitution reactions, modifying the compound's biological activity .
The purity of commercially available samples is often around 95%, making it suitable for research applications .
4-(4-Chlorophenoxy)butan-1-amine has several applications in scientific research:
4-(4-Chlorophenoxy)butan-1-amine hydrochloride (C₁₀H₁₄ClNO•HCl, MW 236.14) is typically synthesized via sequential etherification and amination steps [1] [6]. A common approach involves:
Alternative routes employ reductive amination of 4-(4-chlorophenoxy)butanal using sodium cyanoborohydride and ammonia, though this requires careful control of stereochemistry and byproduct formation. Yields for multi-step syntheses typically range from 60–75%, with purification challenges arising from residual di-alkylated byproducts [3] [8].
Table 1: Comparative Synthetic Routes for 4-(4-Chlorophenoxy)butan-1-amine
| Method | Key Steps | Yield (%) | Critical Parameters |
|---|---|---|---|
| Gabriel Synthesis | Etherification → Phthalimide alkylation → Deprotection | 68–75 | Temperature control during etherification; Excess 1,4-dibromobutane |
| Reductive Amination | Aldehyde synthesis → NaBH₃CN/NH₃ reduction | 60–65 | pH control; Borane byproduct removal |
| Nitro Reduction | Nitrobutane etherification → Catalytic hydrogenation | 55–70 | Pt/C catalyst loading; Pressure optimization |
Regioselectivity challenges in etherification are addressed through:
For amination, protecting group strategies like tert-butoxycarbonyl (Boc) prevent over-alkylation. Palladium-catalyzed aminations show promise for late-stage diversification, though applicability to aliphatic systems remains limited [3] [7].
Scale-up focuses on cost reduction and purity (>97%):
Table 2: Industrial Purification Techniques
| Technique | Conditions | Purity (%) | Throughput (kg/h) |
|---|---|---|---|
| Anti-Solvent Crystallization | Ethyl acetate/HCl; pH 1; 40°C drying | 97–99 | 5.2 |
| Vacuum Distillation | 115–130°C, 0.4–0.5 mmHg | 95–97 | 3.8 |
| Melt Crystallization | Gradient cooling (ΔT = 15°C/h) | >99 | 1.5 |
Deep Eutectic Solvents (DESs) like choline chloride/glycerol (ChCl/Gly, 1:2) serve dual roles as recyclable reaction media and catalysts:
Solvent-free etherification using K₂CO₃ and 18-crown-6 at 120°C directly couples 4-chlorophenol with 4-bromobutan-1-ol, eliminating volatile organic solvents.
Table 3: Green Synthesis Metrics for DES-Mediated Routes
| DES System | Viscosity (cP) | Yield (%) | Recycling Efficiency |
|---|---|---|---|
| ChCl/Glycerol (1:2) | 450 | 89 | 5 cycles, <5% yield loss |
| ChCl/Urea (1:2) | 1200 | 78 | 3 cycles, 15% yield loss |
| Solvent-Free (K₂CO₃/crown ether) | N/A | 82 | Not applicable |
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